molecular formula C20H24N2O3S B2959729 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide CAS No. 946222-20-4

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No. B2959729
CAS RN: 946222-20-4
M. Wt: 372.48
InChI Key: WXRVCQSFGBWTHF-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The phenylsulfonyl moiety is a common feature in many bioactive molecules . Pivalamide is a simple amide substituted with a tert-butyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of a similar compound, N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide, has been investigated using experimental spectroscopic techniques and quantum chemical studies .

Scientific Research Applications

I have conducted searches to gather information on the scientific research applications of “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide”, also known as “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide”. However, the available data from the searches does not provide a comprehensive analysis of six to eight unique applications. Below are some of the applications mentioned in the search results:

Antibacterial Activity

One study discusses the design and preparation of derivatives of 1,2,3,4-tetrahydroquinoline for screening antibacterial activity. This suggests potential applications in developing new antibacterial agents .

Activation of NLRP3 Inflammasome

Another research mentions the role of N-phenylsulfonyl derivatives in the activation of the NLRP3 inflammasome, which is a part of the immune response .

Organo-catalyst for Synthesis

N-(Phenylsulfonyl)benzenesulfonamide (NPBSA), a related compound, has been used as an organo-catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes essential for bacterial growth and survival.

Mode of Action

It has been suggested that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) may interact with their targets to disrupt essential bacterial processes . This interaction could lead to changes in bacterial cell function, ultimately inhibiting growth or causing cell death.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with pathways essential for bacterial cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential antibacterial activity. It may cause changes in bacterial cell morphology, disrupt essential cellular processes, and ultimately lead to bacterial cell death .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-12-11-15-8-7-13-22(18(15)14-16)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRVCQSFGBWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

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